2-methyl-2-(4-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Sorption to Soil and Organic Matter
Research on similar compounds, such as 2,4-dichlorophenoxyacetic acid and its derivatives, has shown that these chemicals exhibit significant sorption to soil, organic matter, and minerals. This characteristic suggests that 2-methyl-2-(4-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride could also interact with environmental components, affecting its mobility and bioavailability in soil and aquatic environments. The sorption process is influenced by soil parameters such as pH, organic carbon content, and iron oxides, which are relevant for understanding the environmental fate of similar herbicides and potentially this compound as well (Werner, Garratt, & Pigott, 2012).
Role in Pharmaceutical Applications
Imidazole and its derivatives, including compounds like this compound, are known for their wide range of pharmaceutical applications. They have been studied for their antitumor, antimicrobial, and anti-inflammatory properties. For instance, imidazole derivatives have been evaluated for their potential as anticancer agents, with some compounds showing promise in preclinical testing. This suggests that this compound could have potential applications in developing new therapeutic agents (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Environmental Impact and Toxicity Studies
The environmental impact and toxicity of herbicides, including compounds similar to this compound, have been a focus of scientific research. Studies have aimed at understanding the occurrence, fate, and behavior of such compounds in aquatic environments. Despite their widespread use, there is a need for further research to assess the long-term environmental and health effects of these chemicals, which could provide insights into the safety and regulatory aspects of using this compound (Haman, Dauchy, Rosin, & Munoz, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methyl-2-(4-methylimidazol-1-yl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-6-4-10(5-9-6)8(2,3)7(11)12;/h4-5H,1-3H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJITIXLSPZWKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C(C)(C)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2031268-73-0 | |
Record name | 2-methyl-2-(4-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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